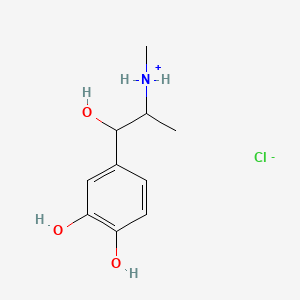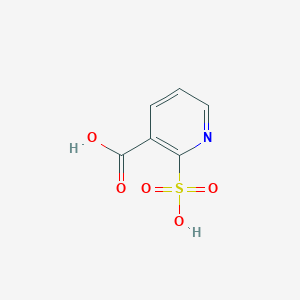![molecular formula C58H34N4O6 B13777824 N,N'-[Fluoranthene-3,8-diylbis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]]bis(benzamide) CAS No. 93918-41-3](/img/structure/B13777824.png)
N,N'-[Fluoranthene-3,8-diylbis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]]bis(benzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-[Fluoranthene-3,8-diylbis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]]bis(benzamide) is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of fluoranthene and anthracene moieties, which are polycyclic aromatic hydrocarbons (PAHs). These PAHs are linked through imino groups to benzamide units, creating a highly conjugated system that exhibits interesting chemical and physical properties.
Métodos De Preparación
The synthesis of N,N’-[Fluoranthene-3,8-diylbis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]]bis(benzamide) involves several steps. Typically, the synthetic route includes the following steps:
Formation of the Fluoranthene Moiety: Fluoranthene is synthesized through cyclization reactions involving aromatic precursors.
Synthesis of the Anthracene Derivative: The anthracene derivative is prepared by functionalizing anthracene with appropriate substituents.
Coupling Reaction: The fluoranthene and anthracene derivatives are coupled through imino linkages using reagents such as amines and aldehydes under controlled conditions.
Formation of Benzamide Units:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
N,N’-[Fluoranthene-3,8-diylbis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]]bis(benzamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of hydroxy derivatives.
Cyclization: Under specific conditions, the compound can undergo cyclization reactions to form more complex polycyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N,N’-[Fluoranthene-3,8-diylbis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]]bis(benzamide) has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research studies have explored its potential as a fluorescent probe for detecting biological molecules and studying cellular processes.
Medicine: The compound’s potential as an anticancer agent is being investigated due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices, due to its electronic properties.
Mecanismo De Acción
The mechanism of action of N,N’-[Fluoranthene-3,8-diylbis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]]bis(benzamide) involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of DNA replication and transcription. Additionally, it can bind to specific proteins, affecting their activity and signaling pathways. These interactions contribute to its potential therapeutic effects, such as anticancer activity.
Comparación Con Compuestos Similares
N,N’-[Fluoranthene-3,8-diylbis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]]bis(benzamide) can be compared with other similar compounds, such as:
N,N’-[Fluoranthene-3,8-diylbis[imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)]]bis(benzamide): This compound has a similar structure but differs in the position of the imino linkage, which can affect its chemical and physical properties.
N,N’-[Anthracene-2,6-diylbis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]]bis(benzamide): This compound contains an anthracene moiety instead of fluoranthene, leading to differences in reactivity and applications.
N,N’-[Biphenyl-4,4’-diylbis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]]bis(benzamide):
The uniqueness of N,N’-[Fluoranthene-3,8-diylbis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]]bis(benzamide) lies in its specific combination of fluoranthene and anthracene moieties, which confer unique electronic and structural characteristics.
Propiedades
Número CAS |
93918-41-3 |
|---|---|
Fórmula molecular |
C58H34N4O6 |
Peso molecular |
882.9 g/mol |
Nombre IUPAC |
N-[4-[[3-[(4-benzamido-9,10-dioxoanthracen-1-yl)amino]fluoranthen-8-yl]amino]-9,10-dioxoanthracen-1-yl]benzamide |
InChI |
InChI=1S/C58H34N4O6/c63-53-37-16-7-9-18-39(37)55(65)51-46(61-57(67)31-12-3-1-4-13-31)28-26-44(49(51)53)59-33-22-23-34-36-24-25-43(41-21-11-20-35(48(36)41)42(34)30-33)60-45-27-29-47(62-58(68)32-14-5-2-6-15-32)52-50(45)54(64)38-17-8-10-19-40(38)56(52)66/h1-30,59-60H,(H,61,67)(H,62,68) |
Clave InChI |
XOIJSJYZLUNZQV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)NC4=CC5=C(C=C4)C6=C7C5=CC=CC7=C(C=C6)NC8=C9C(=C(C=C8)NC(=O)C1=CC=CC=C1)C(=O)C1=CC=CC=C1C9=O)C(=O)C1=CC=CC=C1C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate](/img/structure/B13777741.png)
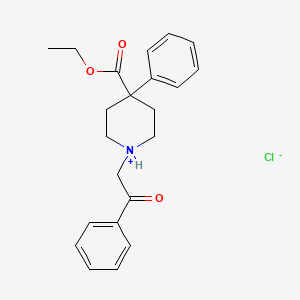
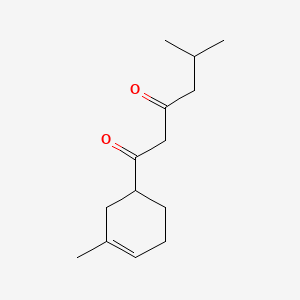
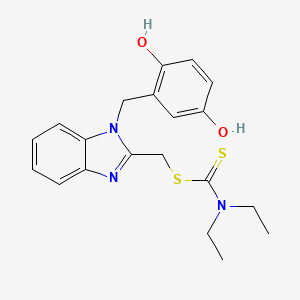
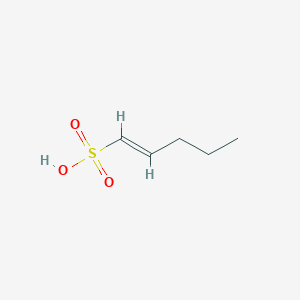
![3-[3-(3-Hydrazinyl-3-oxopropyl)-2,5-dioxo-4-propylimidazolidin-1-yl]-2-methylpropanehydrazide](/img/structure/B13777788.png)
![9,10-Anthracenedione, 1-amino-8-[(2,4-dibromophenyl)amino]-4,5-dihydroxy-](/img/structure/B13777793.png)
![Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-5-yl]-](/img/structure/B13777801.png)
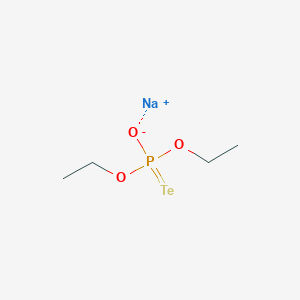

![N,N-bis[2-oxo-2-(2-phenylhydrazinyl)ethyl]nitrous amide](/img/structure/B13777817.png)

